Acebilustat

Catalog No.
S516892
CAS No.
943764-99-6
M.F
C29H27N3O4
M. Wt
481.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acebilustat

CAS Number

943764-99-6

Product Name

Acebilustat

IUPAC Name

4-[[(1S,4S)-5-[[4-[4-(1,3-oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid

Molecular Formula

C29H27N3O4

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C29H27N3O4/c33-29(34)23-5-1-20(2-6-23)16-31-18-25-15-24(31)19-32(25)17-21-3-9-26(10-4-21)36-27-11-7-22(8-12-27)28-30-13-14-35-28/h1-14,24-25H,15-19H2,(H,33,34)/t24-,25-/m0/s1

InChI Key

GERJIEKMNDGSCS-DQEYMECFSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ZK322; ZK-322; ZK 322; CTX-4430; EP-501; CTX4430; EP501; CTX 4430; EP 501; Acebilustat, CAS#943764-99-6

Canonical SMILES

C1C2CN(C1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O

Isomeric SMILES

C1[C@H]2CN([C@@H]1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O

The exact mass of the compound Acebilustat is 481.2002 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acebilustat (CAS: 943764-99-6), also known as CTX-4430, is a highly potent, selective, and orally bioavailable small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H). By specifically targeting LTA4H, it blocks the rate-limiting step in the biosynthesis of leukotriene B4 (LTB4), a potent chemoattractant driving neutrophil-mediated inflammation [1]. For procurement and assay design, Acebilustat is distinguished by its robust human whole-blood IC50 of approximately 64 nM and an ideal whole-blood-to-plasma distribution ratio of 1.0, making it a highly predictable tool compound for in vivo pharmacodynamic studies [2].

Substituting Acebilustat with generic aminopeptidase inhibitors (such as Bestatin) or early-generation clinical LTA4H blockers (like DG-051) severely compromises in vivo study integrity. Generic inhibitors lack the necessary target selectivity and oral bioavailability required for systemic inflammatory models, often resulting in off-target toxicity or insufficient LTB4 suppression[1]. Furthermore, earlier pipeline compounds such as DG-051 exhibited mediocre whole-blood potency and unfavorable pharmacokinetic/pharmacodynamic (PK/PD) profiles, leading to their discontinuation [2]. For procurement, Acebilustat overcomes these limitations by maintaining robust target engagement and predictable steady-state kinetics, which are essential for reproducible chronic inflammation models.

Ex Vivo Human Whole-Blood Potency for LTB4 Suppression

Acebilustat achieves a whole-blood IC50 of approximately 64 nM for the inhibition of ionophore-stimulated LTB4 production [1]. In head-to-head pharmacological profiling, this represents a significant improvement over earlier clinical candidates like DG-051, which exhibited mediocre potency in human cellular assays and failed to sustain target engagement [2].

Evidence DimensionHuman whole-blood LTB4 inhibition (IC50)
Target Compound Data~64 nM
Comparator Or BaselineDG-051 (Mediocre cellular potency, discontinued due to PK/PD failure)
Quantified DifferenceSuperior nanomolar potency with sustained systemic target engagement
ConditionsIonophore-stimulated human whole blood assay

Ensures reliable LTB4 suppression in robust ex vivo and in vivo assays where earlier clinical candidates failed.

Pharmacokinetic Predictability and Compartmental Distribution

For in vivo studies, tracking drug exposure is critical. Acebilustat demonstrates a whole-blood-to-plasma distribution ratio of exactly 1.0[1]. This allows researchers to use standard plasma concentration measurements as a direct, 1:1 surrogate for whole-blood concentration, eliminating the complex compartmental modeling required for inhibitors that sequester in plasma proteins or red blood cells.

Evidence DimensionWhole-blood-to-plasma distribution ratio
Target Compound Data1.0 ratio
Comparator Or BaselineStandard highly protein-bound or sequestered lipoxygenase/LTA4H inhibitors
Quantified Difference1:1 direct correlation vs. complex non-linear compartmental partitioning
ConditionsSteady-state in vivo pharmacokinetic monitoring

Allows researchers to use standard plasma concentration measurements as a direct, 1:1 surrogate for whole-blood pharmacodynamics, simplifying PK/PD modeling.

Standardized Vehicle Compatibility for Oral Dosing

Unlike many lipophilic anti-inflammatory pipeline drugs that require complex lipid-based or nanoparticle formulations for oral delivery, Acebilustat is highly compatible with standard laboratory excipients. It can be formulated as a stable 1 mg/mL working solution in a standard 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline vehicle, ensuring reproducible oral dosing in rodent models without precipitation .

Evidence DimensionIn vivo formulation solubility
Target Compound Data1 mg/mL stable solution
Comparator Or BaselinePoorly permeable FLAP/LTA4H inhibitors requiring advanced lipid formulations
Quantified DifferenceAchieves stable solution in standard PEG/Tween/DMSO vehicle without complex milling
Conditions10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline at ambient temperature

Ensures highly reproducible oral dosing in rodent models without precipitation, overcoming the solubility hurdles that plague many lipophilic anti-inflammatory pipeline drugs.

In Vivo Models of Neutrophil-Driven Pulmonary Inflammation

Leveraging its robust whole-blood LTB4 suppression and oral bioavailability, Acebilustat is the premier tool compound for modeling cystic fibrosis, asthma, and chronic obstructive pulmonary disease (COPD) in rodents [1].

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling of Lipid Mediators

Due to its whole-blood-to-plasma ratio of 1.0, Acebilustat is ideal for studies requiring precise correlation of drug exposure to biomarker response, allowing plasma levels to serve as a direct surrogate for systemic target engagement [2].

Benchmarking Novel LTA4H Inhibitors

As a clinically validated Phase 2 compound, Acebilustat serves as an essential positive control in ex vivo human whole-blood ionophore-stimulated LTB4 release assays when evaluating next-generation LTA4H or FLAP inhibitors[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

481.20015635 Da

Monoisotopic Mass

481.20015635 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J64RI4D29U

Wikipedia

Acebilustat

Dates

Last modified: 08-15-2023
1: Elborn JS, Horsley A, MacGregor G, Bilton D, Grosswald R, Ahuja S, Springman
2: Elborn JS, Bhatt L, Grosswald R, Ahuja S, Springman EB. Phase I Studies of

Explore Compound Types